molecular formula C14H15FN2O2 B14861410 Ethyl 1-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Ethyl 1-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate

Cat. No.: B14861410
M. Wt: 262.28 g/mol
InChI Key: UHEUOAFHHCLSMK-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of an ethyl group, a fluorophenyl group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. In this case, ethyl acetoacetate can be used as the 1,3-dicarbonyl compound.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-fluorobenzaldehyde.

    Esterification: The carboxylate group is introduced through an esterification reaction with ethanol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

Ethyl 1-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of Ethyl 1-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrazole ring provides structural stability. The compound may inhibit or activate biological pathways by modulating the activity of its target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-ethyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-ethyl-3-(4-bromophenyl)-1H-pyrazole-5-carboxylate
  • Ethyl 1-ethyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate

Uniqueness

Ethyl 1-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable scaffold in drug design and materials science.

Properties

Molecular Formula

C14H15FN2O2

Molecular Weight

262.28 g/mol

IUPAC Name

ethyl 2-ethyl-5-(4-fluorophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C14H15FN2O2/c1-3-17-13(14(18)19-4-2)9-12(16-17)10-5-7-11(15)8-6-10/h5-9H,3-4H2,1-2H3

InChI Key

UHEUOAFHHCLSMK-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)OCC

Origin of Product

United States

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